2-o-Methylgalactose

Description

Properties

CAS No. |

4060-33-7 |

|---|---|

Molecular Formula |

C7H14O6 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

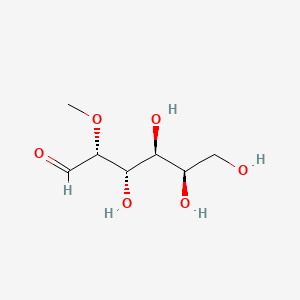

(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-methoxyhexanal |

InChI |

InChI=1S/C7H14O6/c1-13-5(3-9)7(12)6(11)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5+,6+,7-/m1/s1 |

InChI Key |

QRAXLHLYZJCAKB-JRTVQGFMSA-N |

Isomeric SMILES |

CO[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |

Canonical SMILES |

COC(C=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Incomplete Methylation of D-Galactose

A classical method involves the incomplete methylation of D-galactose using methyl sulfate and sodium hydroxide under controlled alkaline conditions. The process is typically carried out by:

- Refluxing D-galactose in methanol with a small percentage of hydrogen chloride to form methyl galactosides.

- Neutralizing and evaporating to obtain a syrup mixture of methyl galactosides.

- Treating this syrup with dimethyl sulfate and sodium hydroxide dropwise at room temperature, maintaining alkalinity throughout the reaction.

- Heating the mixture sequentially at 60°C for 8 hours and then at 100°C for 30 minutes to decompose residual methylating agents.

- Extracting the methylated products with chloroform and repeating methylation cycles until the aqueous layer tests negative for free hydroxyl groups.

This method yields a mixture of partially methylated galactoses, including 2-O-methylgalactose, 3-O-methylgalactose, and 4-O-methylgalactose derivatives.

Chromatographic Separation

The mixture of methylated galactoses is separated by column chromatography on silica gel using an azeotropic solvent mixture of benzene, ethanol, and water. The column is packed with silica gel slurry and equilibrated with the upper layer of the azeotropic mixture. The syrup mixture is applied, and fractions are collected and analyzed to isolate this compound with high purity.

| Step | Conditions | Purpose |

|---|---|---|

| Reflux in methanol + HCl (3%) | 8 hours | Formation of methyl galactosides |

| Methylation with dimethyl sulfate + NaOH | Room temp to 100°C, 8.5 hours total | Partial methylation of hydroxyl groups |

| Extraction with chloroform | Multiple cycles | Removal of methylated products |

| Chromatography on silica gel | Benzene-ethanol-water azeotrope | Separation of methylated isomers |

Alternative Synthetic Routes

Protection and Selective Methylation via Tetrahydropyranyl Ethers

Another approach involves the protection of the 2-OH group as a tetrahydropyranyl ether, followed by methylation of the remaining free hydroxyl groups and subsequent deprotection. For example:

- Starting from O-acetyl-D-galactose, reaction with dihydropyran and p-toluenesulfonic acid in dichloromethane forms the 2-tetrahydropyranyl ether.

- Deacetylation, methylation, and hydrolysis steps yield 3,4,6-tri-O-methyl-D-galactose.

- Although this method primarily targets 3,4,6-tri-O-methyl derivatives, it demonstrates the utility of selective protection strategies to control methylation patterns.

Benzylation and Regioselective Functionalization

Regioselective benzylation of galactosides has been reported to achieve selective protection of hydroxyl groups, enabling subsequent methylation at desired positions. This method involves:

- Partial benzylation of galactosides to protect specific hydroxyl groups.

- Methylation of unprotected hydroxyls.

- Removal of benzyl protecting groups to yield selectively methylated galactose derivatives.

Methylation Using Thexyldimethylsilyl (TDMS) Protecting Groups

A more recent and advanced method involves the use of bulky silyl protecting groups such as thexyldimethylsilyl chloride to block hydroxyl groups selectively:

- Galactan polymers are treated with TDMS-Cl in the presence of imidazole in N,N-dimethylacetamide with lithium chloride to dissolve the polymer.

- This leads to selective protection of 2-OH and 6-OH groups.

- Subsequent methylation with methyl iodide and sodium hydride methylates the free hydroxyl groups.

- Desilylation with tetrabutylammonium fluoride yields methylated galactans with unconventional methylation patterns, including 2-O-methylation.

This method is particularly useful for polysaccharide derivatives and allows for regioselective functionalization that is difficult to achieve by classical methylation.

Analytical Confirmation and Purification

The identification and purity assessment of this compound are typically performed by:

- Gas-liquid chromatography (GLC) and gas chromatography-mass spectrometry (GC-MS) of partially methylated alditol acetates.

- Nuclear magnetic resonance (NMR) spectroscopy to confirm methylation positions.

- Crystallization and melting point determination for isolated compounds.

Summary Table of Preparation Methods

Research Findings and Considerations

- The classical partial methylation method remains the most widely used for preparing this compound due to its relative simplicity and scalability, despite requiring chromatographic separation to isolate the desired isomer.

- Protection strategies such as tetrahydropyranyl ethers and benzylation provide regioselectivity but involve more complex synthetic steps and lower overall yields.

- The use of bulky silyl protecting groups like TDMS offers a promising approach for regioselective methylation in polysaccharides, potentially applicable to this compound derivatives, with the advantage of controlling methylation sites more precisely.

- Analytical techniques such as GC-MS and NMR are essential for confirming the methylation pattern and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-O-Methylgalactose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often require catalysts such as palladium on carbon or specific enzymes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Carbohydrate Chemistry

2-O-Methylgalactose is used as a key intermediate in the synthesis of various oligosaccharides and polysaccharides. Its methylation allows for the selective modification of hydroxyl groups, facilitating the study of carbohydrate structure and function.

- Synthesis of Oligosaccharides : The compound serves as a precursor in the synthesis of complex oligosaccharides. For example, it can be converted into 2,3,4,6-tetra-O-methylgalactose through chemical reactions involving methyl iodide and silver oxide .

- Analytical Applications : this compound is utilized in analytical chemistry for distinguishing between different sugar structures. Its unique properties allow researchers to resolve enantiomeric pairs effectively, which is crucial for understanding carbohydrate interactions .

Biochemical Applications

In biochemistry, this compound plays a significant role in studying glycoproteins and polysaccharides.

- Glycoprotein Research : Macrophage galactose-type C-type lectins (MGLs) exhibit binding affinities for galactose derivatives, including this compound. Understanding these interactions aids in elucidating immune responses and cellular signaling pathways .

- Polysaccharide Characterization : Research shows that this compound can be part of polysaccharide structures in certain bacteria. Its presence influences the physical properties and biological activities of these polysaccharides, making it a subject of interest in microbiological studies .

Plant Biology

In plant biology, this compound has been identified as a component of cell wall polysaccharides, contributing to plant structure and function.

- Cell Wall Composition : Studies on Charophyceae algae have revealed that branched galactans rich in 3-O-methylgalactose are present in their cell walls. This indicates that similar methylated sugars may play roles in the structural integrity and signaling within plant cells .

- Adaptation Mechanisms : The presence of methylated sugars like this compound may also be linked to evolutionary adaptations in plants, particularly concerning their ability to thrive in varying environmental conditions .

Case Study 1: Synthesis of Oligosaccharides

A detailed investigation into the synthetic pathways involving this compound demonstrated its utility as a building block for creating complex oligosaccharides. The study highlighted the efficiency of using this compound in glycosylation reactions, leading to the formation of desired sugar chains with specific configurations.

Case Study 2: Role in Immune Response

Research focusing on macrophage galactose-type lectins revealed that this compound enhances binding affinity towards specific ligands. This interaction is critical for understanding how immune cells recognize and respond to pathogens, providing insights into potential therapeutic targets for immune-related diseases.

Mechanism of Action

The mechanism of action of 2-O-Methylgalactose involves its interaction with specific enzymes and receptors in biological systems. It can act as a competitive inhibitor for certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Differences

Notes:

- Methylation position influences hydrogen bonding and solubility. For example, this compound may exhibit reduced solubility in polar solvents compared to 6-O-Methylgalactose due to steric hindrance near the anomeric center.

- Biosynthetic efficiency varies: Stackebrandtia efficiently incorporates methyl groups at C2 (~50% ¹³C enrichment), while Glycomyces shows poor uptake, likely due to differences in methionine transport or methyltransferase specificity .

Analytical Challenges and Methodological Considerations

- GC-MS Sensitivity: Detection of this compound requires derivatization (e.g., PAAN), which suppresses molecular ions but generates diagnostic fragments. In contrast, 6-O-Methylgalactose may produce stronger molecular ions due to less steric hindrance during ionization .

- Isotopic Enrichment : Studies using L-[¹³C-methyl] methionine in Stackebrandtia yielded unambiguous this compound identification, whereas similar attempts in Glycomyces failed due to low isotopic sensitivity, highlighting organism-dependent analytical limitations .

- Extraction Complexity: Methylated sugars embedded in phosphonoglycans require acid hydrolysis for release, which can degrade labile methyl groups (e.g., 3-O-Methylgalactose) or induce epimerization .

Research Findings and Implications

- Biosynthetic Pathways : The use of isotopically labeled methionine provides a robust tool for tracing methyl group incorporation, though results are organism-dependent .

- Analytical Trade-offs : While GC-MS offers high specificity for this compound, liquid chromatography-mass spectrometry (LC-MS) may better resolve polar isomers like 3-O-Methylgalactose .

- Functional Genomics: Comparative studies of methyltransferase genes across species could elucidate evolutionary drivers for methylation site preferences.

Q & A

Q. How to validate conflicting NMR assignments for 2-<i>O</i>-Methylgalactose in different solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.